N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine

Lipophilicity Conformational flexibility Drug-likeness

N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine (CAS 1956323-18-4, MW 373.2 g/mol) is a synthetic, trisubstituted 2,4-diaminopyrimidine derivative. It belongs to the 5-fluoro-N2,N4-disubstituted pyrimidine-2,4-diamine chemotype, a scaffold extensively validated as a source of potent cyclin-dependent kinase (CDK) and other kinase inhibitors.

Molecular Formula C17H14BrFN4
Molecular Weight 373.2 g/mol
Cat. No. B8075938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine
Molecular FormulaC17H14BrFN4
Molecular Weight373.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC(=NC=C2F)NC3=CC=C(C=C3)Br
InChIInChI=1S/C17H14BrFN4/c18-13-6-8-14(9-7-13)22-17-21-11-15(19)16(23-17)20-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,20,21,22,23)
InChIKeyWIBSGUSQWHWSQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine: Structural Identity and Class Designation for Targeted Procurement


N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine (CAS 1956323-18-4, MW 373.2 g/mol) is a synthetic, trisubstituted 2,4-diaminopyrimidine derivative [1]. It belongs to the 5-fluoro-N2,N4-disubstituted pyrimidine-2,4-diamine chemotype, a scaffold extensively validated as a source of potent cyclin-dependent kinase (CDK) and other kinase inhibitors [2]. The compound features a unique substitution pattern: a 5-fluoro group on the pyrimidine core, a benzyl substituent at the N4 position, and a 4-bromophenyl ring at the N2 position [1]. This combination of a flexible benzyl group and an electron-withdrawing para-bromophenyl group differentiates it from the more extensively studied N2,N4-diphenyl analogs, providing distinct opportunities in kinase inhibitor probe development and structure-activity relationship (SAR) exploration [3].

Procurement Integrity: Why N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine Cannot Be Replaced by Generic 2,4-Diaminopyrimidine Analogs


Within the 5-fluoro-2,4-diaminopyrimidine kinase inhibitor family, minor structural modifications at the N2 and N4 positions dictate profound shifts in kinase selectivity, cellular potency, and physicochemical properties [1]. For example, the N2,N4-diphenyl prototype exhibits broad CDK2/CDK9 inhibition, but its unsubstituted phenyl rings limit opportunities for tuning lipophilicity and mitigating off-target effects [2]. In contrast, the target compound's N2-(4-bromophenyl) group introduces a heavy halogen that can enhance binding affinity through halogen bonding and increase molecular weight, while its N4-benzyl group introduces a methylene spacer that alters conformational flexibility and metabolic stability compared to directly linked aryl rings [3]. These features make simple interchange with commercially common N2,N4-diphenyl or N2,N4-bis(halophenyl) analogs unreliable; procurement decisions must be guided by precise substitution patterns to ensure SAR reproducibility and target engagement profiles.

Quantitative Differentiation Evidence: N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine Versus Closest Analogs


Enhanced Lipophilicity and Conformational Freedom Versus N2,N4-Diphenyl-5-fluoropyrimidine-2,4-diamine

The target compound's N4-benzyl substitution introduces a methylene spacer and an additional rotatable bond compared to the directly linked N4-phenyl group in the reference compound 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine [1]. This results in a calculated XLogP3-AA value of 4.7 for the target compound versus approximately 3.8–4.0 for the diphenyl analog (estimated based on the absence of the bromine atom) [1][2]. The increased lipophilicity and rotatable bond count (5 vs. 4 in the diphenyl analog) can translate to differential membrane permeability and target binding kinetics, critical for lead optimization campaigns [3].

Lipophilicity Conformational flexibility Drug-likeness Kinase inhibitor design

Potential for CDK2/CDK9 Dual Inhibition Inferred from 5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamine Scaffold Pharmacology

The core 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine scaffold has demonstrated potent dual CDK2 and CDK9 inhibition, with the most active analog (compound 3g in Jing et al., 2018) achieving IC50 values of 83 nM against CDK2/cyclin A and 65 nM against CDK9/cyclin T1 [1]. The target compound retains this core scaffold but incorporates a benzyl group at N4 and a 4-bromophenyl at N2. While direct enzymatic IC50 data for the target compound are not yet reported [Note: High-strength direct evidence is limited; the following is class-level inference], SAR studies on this chemotype indicate that N4-substitution with bulkier, flexible groups is tolerated and can modulate isoform selectivity, while halogen substitution at the para-position of the N2-phenyl ring can enhance potency through halogen bonding with the kinase hinge region [2].

CDK2 inhibitor CDK9 inhibitor Kinase inhibition Cancer cell proliferation

Submicromolar VEGFR2 Inhibition Achieved by a Structurally Proximal Bis(3-bromophenyl) Analog Underscores the Relevance of Bromine Substitution

The compound 2-N,4-N-bis(3-bromophenyl)-5-fluoropyrimidine-2,4-diamine, a close structural analog differing only in the bromine substitution position (meta vs. para) and the absence of a benzyl methylene spacer, exhibits an IC50 of 400 nM against VEGFR2 in a biochemical assay [1]. This demonstrates that bromine substitution on the N2-phenyl ring of 5-fluoropyrimidine-2,4-diamines can confer submicromolar affinity for receptor tyrosine kinases [1]. The target compound's para-bromophenyl group may alter binding geometry and kinase selectivity compared to the meta-substituted analog, while the N4-benzyl group may further modulate polypharmacology [2].

VEGFR2 inhibitor Angiogenesis Tyrosine kinase Cancer therapeutics

Positional Isomer Differentiation: N4-Benzyl vs. N2-Benzyl Substitution Impacts Predicted Target Engagement Profile

The target compound (N4-benzyl, N2-(4-bromophenyl)) is a positional isomer of N2-(4-bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine (CAS 1956306-82-3), in which the benzyl and 4-bromophenyl groups are swapped between the N2 and N4 positions [1][2]. In the 2,4-diaminopyrimidine kinase inhibitor series, the N2 position typically engages the kinase hinge region via hydrogen bonding, while the N4 substituent extends toward the solvent-exposed region or selectivity pocket [3]. Consequently, placing the bulky 4-bromophenyl at N2 (as in the target compound) is expected to directly influence hinge-binding affinity, whereas the benzyl group at N4 is more likely to modulate selectivity and pharmacokinetics—the opposite functional assignment compared to its isomer [3].

Positional isomer Kinase selectivity SAR Scaffold hopping

Antiproliferative Activity of N2,N4-Disubstituted Pyrimidine-2,4-diamines in Triple-Negative Breast Cancer: A Rationale for Evaluating the Target Compound

In a panel of tumor cell lines, multiple N2,N4-disubstituted pyrimidine-2,4-diamine analogs demonstrated significant antiproliferative activity, with several compounds (e.g., 2a, 2d, 3b) inducing G2/M cell cycle arrest specifically in the triple-negative breast cancer (TNBC) cell line MDA-MB-231 [1]. The target compound shares the 5-fluoro-2,4-diaminopyrimidine core and features unique N4-benzyl and N2-(4-bromophenyl) groups that may influence cellular potency and cancer subtype selectivity [2]. While direct GI50 values for the target compound are not yet published [Note: High-strength direct evidence is limited], the established sensitivity of MDA-MB-231 cells to this chemotype provides a clear rationale for prioritizing the target compound in TNBC-focused screening panels [1].

Triple-negative breast cancer Antiproliferative MDA-MB-231 CDK inhibitor

Procurement-Impacted Application Scenarios for N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine


CDK2/CDK9 Dual Inhibition Probe Development in Oncology

Based on the validated sub-100 nM dual CDK2/CDK9 inhibition of the 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine scaffold [1], the target compound can be deployed as a next-generation probe to evaluate how N4-benzyl and N2-(4-bromophenyl) substitutions modulate kinase selectivity. Researchers should perform head-to-head enzyme inhibition assays (CDK2/cyclin A, CDK9/cyclin T1) comparing the target compound directly with the diphenyl prototype (compound 3g: CDK2 IC50 = 83 nM, CDK9 IC50 = 65 nM) to quantify the impact of these modifications [1].

VEGFR2 and Kinase Panel Selectivity Profiling Leveraging Bromine Substitution

The demonstrated VEGFR2 IC50 of 400 nM for the bis(3-bromophenyl) analog establishes brominated 5-fluoropyrimidine-2,4-diamines as viable VEGFR2 inhibitor leads [2]. The target compound, with its para-bromophenyl at N2, should be prioritized for VEGFR2 enzyme inhibition assays and broad kinase selectivity panels (e.g., DiscoverX scanMAX or similar) to map the selectivity shift induced by the para-bromo configuration and N4-benzyl group relative to the meta-bromo comparator [2].

Structure-Activity Relationship Elucidation via Positional Isomer Comparison

The target compound and its positional isomer N2-(4-bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine (CAS 1956306-82-3) represent a matched molecular pair for SAR studies [3]. Procuring both compounds enables systematic evaluation of how swapping the benzyl and 4-bromophenyl groups between the N2 (hinge-binding) and N4 (solvent-exposed) positions affects kinase inhibition, cellular potency, and physicochemical properties—generating critical data for rational kinase inhibitor design [4].

Triple-Negative Breast Cancer Cell-Based Screening

Given that N2,N4-disubstituted pyrimidine-2,4-diamines induce G2/M cell cycle arrest and inhibit proliferation in MDA-MB-231 TNBC cells [1], the target compound is a strong candidate for inclusion in TNBC-focused antiproliferative screening cascades. Its increased lipophilicity (XLogP3 = 4.7 vs. ~3.8–4.0 for diphenyl analogs) [5] may enhance cellular permeability, and its unique substitution pattern could confer selectivity advantages in TNBC versus other breast cancer subtypes, warranting procurement for in vitro efficacy studies.

Quote Request

Request a Quote for N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.